6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chlorochromone and 3-methoxyaniline.
Condensation Reaction: The 6-chlorochromone undergoes a condensation reaction with 3-methoxyaniline in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and mechanisms.
Pharmaceutical Research: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound is used in the synthesis of other biologically active molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. It may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling cascades. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-chloro-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-chloro-N-(3-(trifluoromethyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the 3-methoxyphenyl group enhances its interaction with certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-13-4-2-3-12(9-13)19-16(20)14-8-10-7-11(18)5-6-15(10)23-17(14)21/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHOXGGOOAEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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